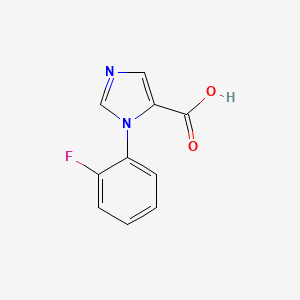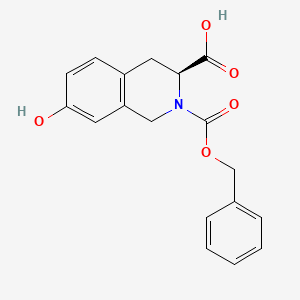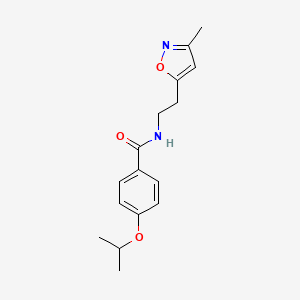
1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid
カタログ番号 B2683459
CAS番号:
1439902-55-2
分子量: 206.176
InChIキー: UJVVDICIADAPDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography . The bond lengths and angles, as well as any notable structural features, would be discussed.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions .科学的研究の応用
Anticancer Potential
- Synthesis for Anticancer Agents : A study by Karthikeyan et al. (2017) discusses the synthesis of novel compounds related to 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, focusing on their potential as anti-breast cancer agents. These compounds exhibited significant antiproliferative effects against various breast cancer cell lines, highlighting their potential in cancer therapeutics.
Coordination Polymers and Frameworks
- Construction of Coordination Polymers : Research by Guo et al. (2013) utilized imidazole-based multi-carboxylate ligands, including compounds structurally related to 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, to create coordination polymers. These compounds demonstrated diverse coordination abilities and were used to construct various architectures, indicating their versatility in material science.
Drug Development and Synthesis
- Nonpeptide Angiotensin II Receptor Antagonists : The study by Carini et al. (1991) describes the development of nonpeptide angiotensin II receptor antagonists, showcasing the importance of compounds like 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid in medicinal chemistry, particularly for hypertension treatment.
Photoluminescent Properties
- Photoluminescent Metal–Organic Frameworks : Zhou et al. (2016) explored the synthesis and photoluminescent properties of metal–organic frameworks constructed from imidazole-based multi-carboxylate ligands. These frameworks, related to 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, have potential applications in sensing and light-emitting devices (Zhou, Zhao, An, & Li, 2016).
Sensing Applications
- Fluorescence Switching and pH Sensors : Hutt et al. (2012) found that structural isomers of functionalized imidazo[1,5-a]pyridinium ions, which share structural similarities with 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid, exhibit distinct de-excitation pathways, making them suitable for fluorescence turn-on or ratiometric response to pH changes (Hutt, Jo, Olasz, Chen, Lee, & Aron, 2012).
Novel Complexes and Synthesis
- Synthesis of Novel Complexes : Sun et al. (2010) discussed the synthesis of new metal–organic frameworks using ligands like 1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid. These frameworks, which include 1D, 2D, and 3D structures, showcase the compound's role in constructing complex and varied architectures (Sun, Qi, Wang, Che, & Zheng, 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-fluorophenyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVVDICIADAPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NC=C2C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2683378.png)
![1-benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683379.png)
![ethyl 2-({[(4-butyl-5-{[(4-methyl-3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2683380.png)
![N-[2-(azepan-1-yl)-5-morpholin-4-ylsulfonylphenyl]-2-chloro-4,6-dimethylpyridine-3-carboxamide](/img/structure/B2683381.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2683382.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2683384.png)


![3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2683392.png)

![1-(Chloromethyl)-3-cyclobutylbicyclo[1.1.1]pentane](/img/structure/B2683398.png)
![2-{[(4-bromophenyl)(cyclobutyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2683399.png)